(4-Ethylphenyl)methyl-triphenylphosphanium
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Overview
Description
(4-Ethylphenyl)methyl-triphenylphosphanium is a chemical compound with the molecular formula C27H26P.Cl and a molecular weight of 416.93 g/mol . It is a phosphonium salt, which is a type of organophosphorus compound. These compounds are known for their applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylphenyl)methyl-triphenylphosphanium typically involves the reaction of triphenylphosphine with a suitable alkylating agent, such as (4-ethylphenyl)methyl chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often conducted in a solvent like dichloromethane or toluene. The reaction conditions may include heating the mixture to a specific temperature to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(4-Ethylphenyl)methyl-triphenylphosphanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, cyanides, and amines can be used under appropriate conditions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphines.
Scientific Research Applications
(4-Ethylphenyl)methyl-triphenylphosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in studies involving phosphonium salts and their interactions with biological molecules.
Medicine: Research into phosphonium compounds has explored their potential as drug delivery agents due to their ability to target specific cells.
Industry: It is used in the production of various chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism by which (4-Ethylphenyl)methyl-triphenylphosphanium exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonium group can facilitate the formation of stable complexes with these targets, influencing their activity and function. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used reagent in organic synthesis.
(4-Methylphenyl)methyl-triphenylphosphanium: Similar structure but with a methyl group instead of an ethyl group.
(4-Chlorophenyl)methyl-triphenylphosphanium: Contains a chlorine atom instead of an ethyl group.
Uniqueness
(4-Ethylphenyl)methyl-triphenylphosphanium is unique due to the presence of the ethyl group, which can influence its reactivity and interactions compared to other similar compounds. This structural variation can lead to differences in its chemical behavior and applications.
Properties
CAS No. |
207291-53-0 |
---|---|
Molecular Formula |
C27H26ClP |
Molecular Weight |
416.9 g/mol |
IUPAC Name |
(4-ethylphenyl)methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C27H26P.ClH/c1-2-23-18-20-24(21-19-23)22-28(25-12-6-3-7-13-25,26-14-8-4-9-15-26)27-16-10-5-11-17-27;/h3-21H,2,22H2,1H3;1H/q+1;/p-1 |
InChI Key |
KZJNURIGQZYVBQ-UHFFFAOYSA-M |
SMILES |
CCC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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